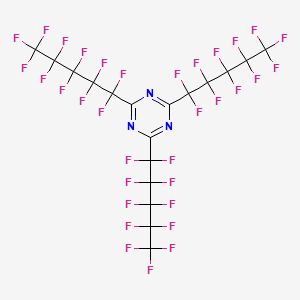

2,4,6-Tris(perfluoropentyl)-s-triazine

Overview

Description

2,4,6-Tris(perfluoropentyl)-s-triazine (TFPT) is a fluorinated organic compound that has been studied extensively in the scientific community due to its unique properties. It is a highly stable and versatile molecule that has been used in a variety of applications, including drug delivery, chemical synthesis, and biomedical imaging. TFPT has been found to be non-toxic and biocompatible, making it an attractive compound for use in laboratory experiments.

Scientific Research Applications

Crystal Structures and Inclusion Properties

- Fluorinated Triazines as Host Compounds : Perfluorinated triazine compounds, such as 2,4,6-tris(pentafluorophenoxy)-1,3,5-triazine, exhibit varied fluorine interactions in their crystal structures, influencing their host-guest interactions and inclusion properties (Reichenbaecher et al., 2006).

Channel Structures Modification

- Inclusion Character of Fluorinated Triazines : Certain perfluorinated triazines form channel inclusions with solvents, displaying specific host-guest interactions and reversible sorption processes, which are significant for material science applications (Reichenbcher et al., 2004).

Coordination Chemistry

- Ligand Applications in Luminescent Materials : Triazine derivatives, specifically 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, have been coupled with metals for use in luminescent materials and the synthesis of coordination polymers (Therrien, 2011).

Synthesis of Bioactive Compounds

- Pharmaceutical and Material Industry Applications : 1,3,5-Triazine derivatives, including 2,4,6-trisubstituted versions, play a significant role in pharmaceutical, material, and agrochemical industries. They serve as scaffolds for the rapid generation of molecular libraries (Banerjee et al., 2013).

Magnetic and Catalytic Behaviors

- Catalysis and Magnetic Properties : Triazine derivatives are used in the synthesis of dendrimeric metal complexes, showing unique magnetic behaviors and potential for catalytic applications (Uysal & Koç, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as tris(2,4,6-trichlorophenyl)methyl radicals have been studied for their intramolecular charge transfer (ict) interactions .

Mode of Action

Related compounds like tris(2,4,6-trichlorophenyl)methyl radicals have been shown to control the intramolecular charge transfer and near-infrared photothermal conversion .

Biochemical Pathways

Similar compounds have been used to improve the photocatalytic performance for co2 reduction . The electron-donating nature of these compounds enables the charge transfer effect, which induces strong CO2 binding affinity, facilitates *COOH formation, and promotes CO2-to-CO conversion .

Result of Action

Related compounds have been shown to exhibit high electron drift mobility .

properties

IUPAC Name |

2,4,6-tris(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F33N3/c19-4(20,7(25,26)10(31,32)13(37,38)16(43,44)45)1-52-2(5(21,22)8(27,28)11(33,34)14(39,40)17(46,47)48)54-3(53-1)6(23,24)9(29,30)12(35,36)15(41,42)18(49,50)51 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDMAFIFHRRKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896071 | |

| Record name | 2,4,6-Tris(undecafluoropentyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23790-50-3 | |

| Record name | 2,4,6-Tris(undecafluoropentyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

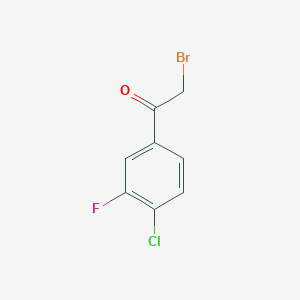

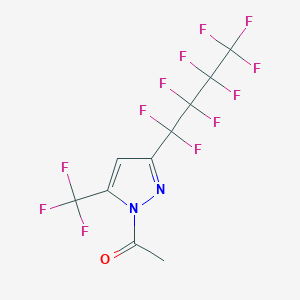

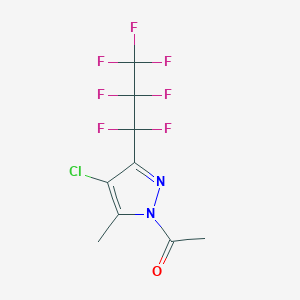

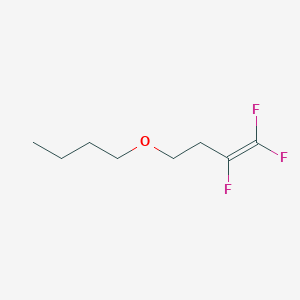

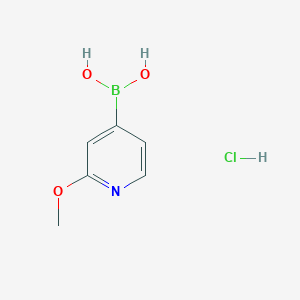

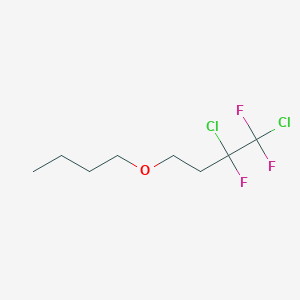

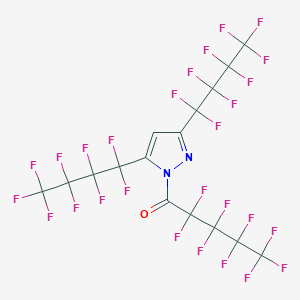

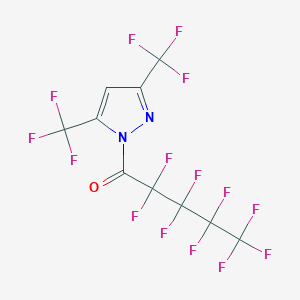

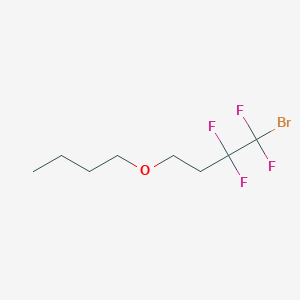

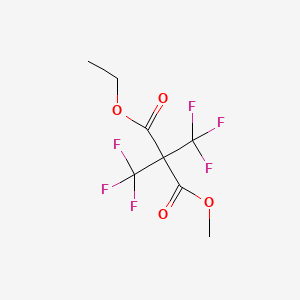

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040680.png)

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)

![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)